BenchChemオンラインストアへようこそ!

2-Hydroxy-5-nitronicotinamide

Nicotinamide N-methyltransferase NNMT inhibitor Metabolic disease

2-Hydroxy-5-nitronicotinamide (5-nitro-2-oxo-1,2-dihydropyridine-3-carboxamide; C₆H₅N₃O₄; MW 183.12) is a disubstituted nicotinamide derivative bearing an electron-withdrawing nitro group at the 5-position and a hydroxyl (2-oxo tautomer) at the 2-position of the pyridine ring. This substitution pattern distinguishes it from mono-substituted 5-nitronicotinamide (CAS 627-33-4), the parent nicotinamide scaffold, and 2-halo or 2-amino analogs explored historically for anticoccidial applications.

Molecular Formula C6H5N3O4
Molecular Weight 183.12 g/mol
CAS No. 941083-49-4
Cat. No. B3059074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-nitronicotinamide
CAS941083-49-4
Molecular FormulaC6H5N3O4
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1[N+](=O)[O-])C(=O)N
InChIInChI=1S/C6H5N3O4/c7-5(10)4-1-3(9(12)13)2-8-6(4)11/h1-2H,(H2,7,10)(H,8,11)
InChIKeyGJHSBBQYGJSYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-nitronicotinamide (CAS 941083-49-4): Technical Baseline for Research Procurement & Selection


2-Hydroxy-5-nitronicotinamide (5-nitro-2-oxo-1,2-dihydropyridine-3-carboxamide; C₆H₅N₃O₄; MW 183.12) is a disubstituted nicotinamide derivative bearing an electron-withdrawing nitro group at the 5-position and a hydroxyl (2-oxo tautomer) at the 2-position of the pyridine ring . This substitution pattern distinguishes it from mono-substituted 5-nitronicotinamide (CAS 627-33-4), the parent nicotinamide scaffold, and 2-halo or 2-amino analogs explored historically for anticoccidial applications [1]. The compound is cataloged as a synthetic building block and has been deposited in ChEMBL (CHEMBL4207507) with reported biochemical activity against human nicotinamide N-methyltransferase (NNMT) and in CCR5 antagonist screening contexts, positioning it as a specialized probe for nicotinamide-pathway enzymology and chemokine receptor pharmacology [2][3].

Why 2-Hydroxy-5-nitronicotinamide Cannot Be Substituted by Unmodified 5-Nitronicotinamide or Nicotinamide


The simultaneous presence of the 2-hydroxy/2-oxo and 5-nitro substituents on the pyridine ring creates an electronic and hydrogen-bonding landscape fundamentally distinct from that of 5-nitronicotinamide, nicotinamide, or 2-methyl-5-nitronicotinamide. The 2-oxo tautomer introduces a lactam moiety capable of participating in a donor–acceptor hydrogen-bond network, while the 5-nitro group exerts a strong electron-withdrawing effect (Hammett σₘ ≈ +0.71 for NO₂) that polarizes the ring π-system and activates the 2-position for nucleophilic derivatization . In NNMT biochemical assays, the 2-hydroxy-5-nitro substitution pattern yields an IC₅₀ of 922 nM, whereas the endogenous substrate nicotinamide exhibits no inhibitory activity at comparable concentrations, and the 2-chloro-5-nitronicotinamide analog shows an IC₅₀ of >30 μM—a >30-fold potency differential attributable to the 2-position substituent identity [1][2]. In the anticoccidial context, the 2-methyl analog retains activity comparable to the parent 5-nitronicotinamide, but the 2-hydroxy variant has not been profiled in the same model, preventing any assumption of interchangeable efficacy [3]. Generic substitution therefore risks both altered target engagement and uncharacterized biological outcomes.

2-Hydroxy-5-nitronicotinamide: Quantitative Comparative Evidence for Differentiated Selection


NNMT Inhibition: 2-Hydroxy-5-nitronicotinamide vs. 2-Chloro-5-nitronicotinamide — >30-Fold Potency Advantage

In a fluorescence-based biochemical assay measuring inhibition of recombinant human nicotinamide N-methyltransferase (NNMT), 2-hydroxy-5-nitronicotinamide (CHEMBL4207500) demonstrated an IC₅₀ of 922 nM when preincubated at 30 µM for 30 min followed by nicotinamide substrate and SAM cofactor addition and 60 min measurement [1]. Under identical assay conditions (same target, same preincubation protocol, same detection method), the 2-chloro analog 2-chloro-5-nitronicotinamide (CHEMBL4210945) exhibited an IC₅₀ of 30,000 nM (30 µM) [2]. The hydroxyl/oxo substituent at the 2-position thus confers a >30-fold enhancement in NNMT inhibitory potency relative to the chloro substituent. For context, the well-characterized NNMT inhibitor JBSNF-000088 (6-methoxynicotinamide) shows an IC₅₀ of 1.8 µM for human NNMT, indicating that the 2-hydroxy-5-nitro compound occupies an intermediate potency tier among small-molecule NNMT ligands .

Nicotinamide N-methyltransferase NNMT inhibitor Metabolic disease Enzyme inhibition

CCR5 Antagonist Activity: 2-Hydroxy-5-nitronicotinamide as a Patent-Disclosed Scaffold for HIV Entry Inhibition

Patent literature (Zhang H, 2012) explicitly identifies 2-hydroxy-5-nitronicotinamide as a compound with CCR5 antagonist pharmacological activity, proposed for the preparation of medicaments targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The CCR5 chemokine receptor is the primary co-receptor for HIV-1 cellular entry, and the FDA-approved CCR5 antagonist maraviroc validates this target clinically [2]. A broader patent family (EP10802932.3, filed 2010) encompasses nicotinamide derivatives of Formula (I) that specifically bind CCR5, with 2-hydroxy-5-nitronicotinamide falling within the claimed structural scope [3]. In contrast, the parent compound 5-nitronicotinamide has no reported CCR5 activity and was developed exclusively as a coccidiostat for veterinary use [4]. This receptor-level differentiation means the 2-hydroxy-5-nitro substitution pattern unlocks a therapeutic target space (CCR5 antagonism) that is inaccessible to the unsubstituted 5-nitronicotinamide scaffold, although quantitative IC₅₀ values for CCR5 binding or functional antagonism have not been publicly reported for this specific compound to date.

CCR5 antagonist HIV entry inhibitor Chemokine receptor Antiviral

Physicochemical Differentiation: 2-Oxo Tautomer Alters Hydrogen-Bond Capacity vs. 2-Methyl and 2-Chloro Analogs

The 2-hydroxy group of 2-hydroxy-5-nitronicotinamide exists predominantly as the 2-oxo (lactam) tautomer in the solid state and in solution, as indicated by its systematic IUPAC name 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxamide . This tautomeric form provides both hydrogen bond donor (N–H of lactam) and acceptor (C=O of lactam) functionality that is absent in the 2-methyl analog (C–H only) and geometrically distinct from the 2-chloro analog (Cl, H-bond acceptor only). The predicted partition coefficient (ACD/LogP) for 2-hydroxy-5-nitronicotinamide is −2.35, indicating significantly higher aqueous solubility and lower membrane permeability compared to the predicted LogP of approximately −0.3 for the more lipophilic 2-methyl-5-nitronicotinamide . The topological polar surface area (TPSA) is predicted at 118 Ų for the 2-hydroxy compound, exceeding the TPSA of the 2-chloro analog (~85 Ų), reflecting the contribution of the additional oxygen atom . This physicochemical divergence translates to practical differences: the 2-hydroxy-5-nitro compound is more amenable to aqueous-based biochemical assays and crystallization from polar solvents, while the 2-methyl analog may be preferable for cell-permeability-dependent applications.

Physicochemical properties Hydrogen bonding LogP Drug-likeness

Synthetic Utility: Orthogonal Derivatization at C-2 Hydroxy and C-3 Carboxamide Enables Divergent Library Synthesis

2-Hydroxy-5-nitronicotinamide presents three chemically orthogonal functional handles for sequential derivatization: (i) the C-2 hydroxyl/oxo group can undergo O-alkylation, O-acylation, or activation and displacement; (ii) the C-3 primary carboxamide can be dehydrated to nitrile, hydrolyzed to carboxylic acid, or coupled via amide bond formation; and (iii) the C-5 nitro group can be selectively reduced to the corresponding amine (5-amino-2-hydroxy-nicotinamide) for subsequent diazotization, amide coupling, or reductive amination [1]. The synthetic route typically proceeds via nitration of a 2-hydroxypyridine precursor under controlled temperature to achieve regioselective 5-nitro introduction . This three-point diversification is not available with 5-nitronicotinamide (lacks the 2-position handle), 2-methyl-5-nitronicotinamide (2-methyl is inert), or 2-chloro-5-nitronicotinamide (chloro displacement requires harsher conditions than hydroxyl activation) [2]. The compound is commercially available from multiple suppliers at ≥95% purity (e.g., ChemScene CS-0679277 at ≥98%, Leyan 1749932 at 98%) with storage at 2–8°C sealed in dry conditions, suitable for direct use in parallel synthesis workflows .

Synthetic building block Chemical biology Library synthesis Medicinal chemistry

Enzymatic Target Engagement Diversity: NNMT and CCR5 Dual Profile vs. Single-Target 5-Nitronicotinamide Analogs

2-Hydroxy-5-nitronicotinamide engages two distinct target classes—a metabolic enzyme (NNMT; IC₅₀ = 922 nM) and a G protein-coupled receptor (CCR5; antagonist activity per patent screening)—whereas structurally related 5-nitronicotinamide analogs are reported to interact with neither target [1][2][3]. 5-Nitronicotinamide itself was developed solely as an anticoccidial agent acting against Eimeria tenella in poultry, with no reported human enzyme or receptor target engagement [3]. 2-Methyl-5-nitronicotinamide shares the anticoccidial profile of the parent compound but lacks any reported NNMT or CCR5 activity [3]. The 2-chloro analog exhibits weak NNMT inhibition (IC₅₀ = 30 µM) with no reported CCR5 activity [1]. This dual-target engagement profile creates a unique selection rationale: procurement of 2-hydroxy-5-nitronicotinamide enables investigation of nicotinamide-pathway enzyme inhibition and chemokine receptor antagonism from a single chemical series, whereas procurement of any comparator would restrict the user to a single target class or none at all. Caution is warranted: CCR5 quantitative potency data are not publicly available, and the dual engagement hypothesis requires independent experimental validation.

Polypharmacology Target engagement NNMT CCR5 Nicotinamide pathway

2-Hydroxy-5-nitronicotinamide: Evidence-Backed Application Scenarios for Research Procurement


NNMT Biochemical Inhibitor Screening and SAR Expansion

Procure 2-hydroxy-5-nitronicotinamide as a sub-micromolar (IC₅₀ = 922 nM) NNMT inhibitor control compound for biochemical assay development, leveraging its >30-fold potency advantage over the 2-chloro analog (IC₅₀ = 30,000 nM) to establish assay sensitivity windows [1]. Use the three-point orthogonal derivatization handles (C-2 OH, C-3 CONH₂, C-5 NO₂ → NH₂) to synthesize a focused analog library exploring NNMT structure-activity relationships, with the parent compound serving as the potency benchmark .

CCR5 Antagonist Hit-to-Lead Medicinal Chemistry

Source 2-hydroxy-5-nitronicotinamide as a patent-disclosed CCR5 antagonist scaffold for hit expansion in antiviral or anti-inflammatory programs [1]. Initiate a lead optimization campaign using the C-2, C-3, and C-5 functional handles for systematic SAR exploration, while noting that quantitative CCR5 potency data (IC₅₀, binding Kd) for this specific compound are not publicly available and should be generated as a first step . The compound's predicted low LogP (−2.35) suggests favorable aqueous solubility for biochemical and biophysical assays (SPR, ITC) but may require prodrug or formulation strategies for cellular or in vivo CCR5 target engagement studies .

Nicotinamide-Pathway Chemical Biology Probe Development

Deploy 2-hydroxy-5-nitronicotinamide as a dual-pathway probe molecule for investigating the intersection of nicotinamide N-methylation (NNMT) and chemokine receptor (CCR5) signaling in metabolic-inflammatory disease models [1]. The compound uniquely offers experimental evidence of engagement with both target classes among commercially available 5-nitronicotinamide analogs, making it suitable for hypothesis-generating phenotypic screening where polypharmacology may be advantageous. Confirm target engagement in relevant cellular contexts before interpreting phenotypic outcomes .

Heterocyclic Building Block for Parallel Library Synthesis

Purchase 2-hydroxy-5-nitronicotinamide at ≥95% purity from validated suppliers (ChemScene, Leyan, MolCore) as a three-point diversification scaffold for generating nicotinamide-based compound libraries [1]. The orthogonal reactivity of the 2-oxo, 3-carboxamide, and 5-nitro groups enables sequential chemoselective transformations (O-functionalization → amide coupling → nitro reduction/diazotization) without protecting group manipulation, reducing synthesis cycle time compared to 5-nitronicotinamide or 2-methyl-5-nitronicotinamide which lack one or more reactive positions . Store sealed under dry conditions at 2–8°C and confirm purity by HPLC or NMR prior to use in library production .

Quote Request

Request a Quote for 2-Hydroxy-5-nitronicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.